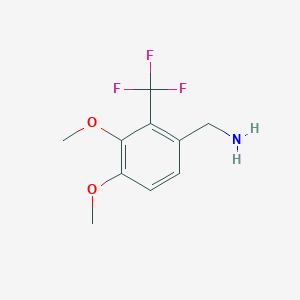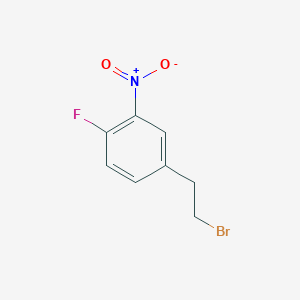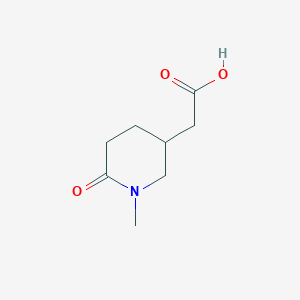![molecular formula C8H6N2O2 B13008241 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B13008241.png)
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound that features a fused pyridine and furan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a domino strategy can be employed to synthesize 3-substituted derivatives of this compound . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents onto the pyridine or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid: This compound shares a similar fused ring system but differs in the functional groups attached to the rings.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: Another compound with a fused ring system, but with a thieno ring instead of a furan ring.
Uniqueness
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile is unique due to its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H6N2O2 |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
4-oxo-6,7-dihydro-5H-furo[3,2-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-3-6-7(12-5)1-2-10-8(6)11/h3H,1-2H2,(H,10,11) |
InChI-Schlüssel |
SUTKUFBYYNHNHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2=C1OC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(NE)-N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine](/img/structure/B13008169.png)
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B13008185.png)


![Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride](/img/structure/B13008204.png)



![methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13008231.png)
![tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13008237.png)


